molecular formula C5H8ClN3O B2439654 3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 2173996-96-6

3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B2439654
CAS No.: 2173996-96-6
M. Wt: 161.59
InChI Key: XKQUNKPBKOFTQG-UHFFFAOYSA-N
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Description

3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features a unique hybrid architecture that combines two privileged pharmacophores: a 1,2,4-oxadiazole heterocycle and an azetidine ring . The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized for its considerable attention in drug discovery due to its unique bioisosteric properties and an unusually wide spectrum of biological activities . It serves as a metabolically stable analog for ester and amide functionalities, improving the pharmacokinetic profiles of lead compounds . The azetidine moiety, a four-membered nitrogen-containing saturated ring, is a significant scaffold in its own right, featured in compounds with diverse biological activities . The integration of these two structures into a single molecule creates a versatile scaffold for developing novel therapeutic agents. This compound is particularly relevant for researchers exploring new directions in multifunctional ligand development for complex diseases. The hydrochloride salt form ensures enhanced stability and solubility for experimental applications. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or veterinary use. Handle with appropriate safety precautions.

Properties

IUPAC Name

3-(azetidin-2-yl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-2-6-4(1)5-7-3-9-8-5;/h3-4,6H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQUNKPBKOFTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=NOC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173996-96-6
Record name 3-(azetidin-2-yl)-1,2,4-oxadiazole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of azetidine derivatives with oxadiazole precursors in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes or continuous flow systems. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Formation of the Azetidinyl Substituent

The azetidin-2-yl group is introduced via substitution or coupling reactions :

  • Direct Synthesis : Azetidine derivatives can be synthesized from chloroacetyl chloride and hydrazines, followed by cyclization with amidoximes .

  • Post-Modification : Azetidine rings may be appended to preformed oxadiazoles through nucleophilic substitution or cross-coupling reactions, depending on the substituent’s position .

Hydrochloride Salt Formation

The hydrochloride salt is formed by protonating the oxygen atom of the oxadiazole ring with hydrochloric acid. This step enhances solubility and stability for pharmaceutical applications .

Key Reaction Conditions and Yields

Method Reagents/Conditions Yield References
Amidoxime + Acyl ChloridePTSA-ZnCl₂, DMF, 100°C64–89%
Nitrile Oxide CycloadditionFe(NO₃)₃, Alkyne, Nitrile, H₂O35–50%
Hydrochloride SaltHCl, room temperatureQuantitative

Mechanistic Insights

  • Cyclization : Amidoximes react with acylating agents to form intermediates that undergo intramolecular cyclization, releasing water and forming the oxadiazole ring .

  • Cycloaddition : Nitrile oxides (R–C≡N⁺–O⁻) react with nitriles (R’–C≡N) in a [3+2] cycloaddition to form the five-membered heterocycle .

Scientific Research Applications

Anticancer Applications

The 1,3,4-oxadiazole scaffold, which includes 3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride, has shown significant promise in cancer treatment. Research indicates that derivatives of this compound exhibit potent cytotoxicity against various cancer cell lines through multiple mechanisms.

Case Studies

  • A study revealed that certain 1,3,4-oxadiazole derivatives demonstrated significant telomerase inhibitory activity against gastric cancer cell lines with IC50 values comparable to established anticancer drugs .
  • Another research highlighted the synthesis of azetidin-2-one derivatives containing the oxadiazole moiety which exhibited high efficacy against MCF-7 breast cancer cells with IC50 values ranging from 1.18 µM to 4.18 µM .

Antimicrobial Properties

Research into the antimicrobial potential of this compound has yielded promising results against various bacterial strains.

Antibacterial Activity

  • Compounds derived from the oxadiazole framework have been evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives showed minimum inhibitory concentration (MIC) values indicating moderate to strong antibacterial activity .

Case Studies

  • In vitro studies indicated that certain azetidin-2-one derivatives exhibited significant antibacterial activity against K. pneumoniae and antifungal activity against Aspergillus niger .

Other Pharmacological Activities

Beyond anticancer and antimicrobial properties, this compound exhibits a range of other biological activities:

Anti-inflammatory Effects

Research suggests that oxadiazole derivatives possess anti-inflammatory properties that could be leveraged for therapeutic applications in inflammatory diseases .

Antioxidant Activity

The antioxidant potential of these compounds has been explored as well. In vitro assays demonstrated their ability to scavenge free radicals effectively .

Data Summary

Application AreaActivity TypeNotable Findings
AnticancerCytotoxicityIC50 values < 5 µM against various cancer lines
AntimicrobialBacterial & Fungal InhibitionModerate to strong activity against multiple strains
Anti-inflammatoryInhibition of inflammatory markersPotential therapeutic applications in inflammation
AntioxidantFree radical scavengingEffective in DPPH assays

Mechanism of Action

The mechanism of action of 3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzyme activities or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride is unique due to its combination of azetidine and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Biological Activity

3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. The oxadiazole moiety is known for its potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features an azetidine ring fused with an oxadiazole moiety. This unique configuration contributes to its biological activity by influencing its interaction with various molecular targets.

The mechanism of action for compounds containing the 1,2,4-oxadiazole ring often involves:

  • Enzyme Inhibition : Compounds can inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : They may bind to specific receptors, altering cellular responses.
  • Antimicrobial Activity : The presence of the oxadiazole ring enhances the ability to disrupt microbial cell membranes or inhibit vital microbial processes.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Various derivatives have shown IC50 values indicating potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanism-Based Approaches : These compounds target multiple pathways involved in tumor growth, including inhibition of histone deacetylases (HDAC) and thymidylate synthase .
CompoundCell LineIC50 Value (µM)Reference
AZ-5MCF-70.1
AZ-10A5490.5
AZ-19HepG20.3

Antimicrobial Activity

Compounds featuring the oxadiazole structure have demonstrated broad-spectrum antimicrobial activity:

  • Bactericidal Effects : Studies show that certain derivatives are effective against both Gram-positive and Gram-negative bacteria .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds suggest significant antibacterial potency.
CompoundBacterial StrainMIC (µM)MBC (µM)Reference
AZ-5S. aureus4.1912.57
AZ-10E. coli6.7420.22
AZ-19P. aeruginosa5.3416.02

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been highlighted:

  • Inhibition of Inflammatory Mediators : Compounds have shown the ability to reduce levels of pro-inflammatory cytokines in vitro .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several derivatives of azetidinyl oxadiazoles and evaluated their cytotoxicity against various cancer cell lines. The most promising candidates exhibited over 90% inhibition at low concentrations compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of synthesized oxadiazole derivatives against clinical strains of bacteria. The results indicated that some compounds were more effective than traditional antibiotics like ciprofloxacin .

Q & A

Q. What are the optimal synthetic routes for 3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization of acid hydrazides with activated carbonyl derivatives. For the 1,2,4-oxadiazole ring, condensation of nitrile derivatives with hydroxylamine under alkaline conditions is common, followed by cyclodehydrogenation using agents like POCl₃ . The azetidine moiety can be introduced via azetidinone intermediates, synthesized through Staudinger or [2+2] cycloaddition reactions. Intermediate characterization relies on IR spectroscopy (e.g., C=O stretching at ~1700 cm⁻¹ for azetidinones) and NMR to confirm cyclization .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., oxadiazole C=N at ~1600 cm⁻¹, azetidine ring vibrations at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR: Confirms substituent positions (e.g., azetidine protons at δ 3.5–4.5 ppm, oxadiazole carbons at ~165–175 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H⁺] for C₆H₈N₃OCl expected at m/z 188.04) .

Q. What safety protocols are recommended for handling this hygroscopic hydrochloride salt?

Methodological Answer: Use desiccators or dry nitrogen environments to prevent moisture absorption. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Storage should be in airtight containers at –20°C, with waste neutralized using 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Cross-validate using:

  • Computational Chemistry: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or ring conformation .
  • Analog Comparison: Reference spectral data of structurally related compounds (e.g., 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents on the azetidine (e.g., alkyl vs. aryl groups) and oxadiazole (e.g., electron-withdrawing vs. donating groups) .
  • Bioactivity Assays: Test analogs against target enzymes (e.g., CDK1/GSK3β for anticancer activity) or microbial strains (e.g., S. aureus for antimicrobial screening) .
  • Computational Docking: Predict binding affinities using software like AutoDock Vina to prioritize synthesis .

Q. What methodological challenges arise in multi-step synthesis, and how are they mitigated?

Methodological Answer:

  • Low Yields in Cyclization Steps: Optimize reaction time and temperature (e.g., POCl₃-mediated cyclization at 80°C for 6 hours) .
  • Intermediate Instability: Use in-situ quenching (e.g., trapping azetidinone intermediates with trimethylsilyl chloride) .
  • Purification Issues: Employ column chromatography with gradient elution (e.g., hexane/EtOAc for oxadiazole derivatives) .

Q. How is bioactivity evaluated, and what controls are necessary?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial: Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
    • Anticancer: Use MTT assays with IC₅₀ calculations in cell lines (e.g., MCF-7 for breast cancer) .
  • Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) to exclude artifacts.

Data Contradiction Analysis

Example: Discrepancies in melting points between batches may arise from polymorphic forms. Mitigate by:

  • DSC/TGA Analysis: Confirm thermal stability and phase transitions .
  • Recrystallization: Use solvent mixtures (e.g., ethanol/water) to isolate pure polymorphs .

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